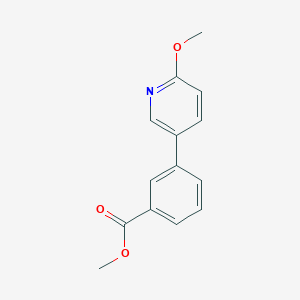

Methyl 3-(6-methoxypyridin-3-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(6-methoxypyridin-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-7-6-12(9-15-13)10-4-3-5-11(8-10)14(16)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKKWWBDWOOGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405447 | |

| Record name | Methyl 3-(6-methoxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893736-60-2 | |

| Record name | Methyl 3-(6-methoxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

role of Methyl 3-(6-methoxypyridin-3-yl)benzoate in Etoricoxib synthesis

An In-depth Technical Guide to the Strategic Application of Suzuki-Miyaura Coupling in the Synthesis of Etoricoxib and Related Biaryl Compounds

Introduction

Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, widely prescribed for the treatment of arthritis and other inflammatory conditions.[1][2] The molecular architecture of Etoricoxib, 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, is characterized by a core biaryl (specifically, bipyridyl) linkage that is critical to its pharmacological activity.[3] The efficient construction of this C-C bond is a key challenge in its chemical synthesis. This guide explores the pivotal role of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, in this context.

To illustrate the principles and practicalities of this powerful synthetic tool, we will first examine the synthesis of a model biaryl compound, Methyl 3-(6-methoxypyridin-3-yl)benzoate. While not a direct intermediate in the established industrial synthesis of Etoricoxib, its construction employs the same fundamental Suzuki-Miyaura methodology. Understanding this reaction provides a direct corollary to the core strategy used to assemble the bipyridine framework of Etoricoxib itself. This guide will provide a detailed examination of the synthesis of the model compound, followed by an application of these principles to a documented synthetic route for a key Etoricoxib intermediate, thereby offering researchers and drug development professionals a comprehensive understanding of this crucial chemical transformation.

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The synthesis of this compound serves as an excellent model for the formation of a carbon-carbon bond between an aromatic and a heteroaromatic ring system, a foundational step in many pharmaceutical syntheses. The most logical and efficient approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule breaks the key phenyl-pyridine C-C bond. This leads to two readily available starting materials: a halogenated benzene derivative and a pyridinylboronic acid. This strategy is generally preferred due to the commercial availability and stability of boronic acids.[6]

Caption: Retrosynthetic analysis for this compound.

Causality in Experimental Design

The selection of reagents and conditions for a Suzuki-Miyaura coupling is dictated by the need to balance reactivity, selectivity, and practicality.

-

Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. For more challenging couplings, pre-formed Pd(0) catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are employed to facilitate the oxidative addition step and prevent beta-hydride elimination.

-

Base: A base is crucial for the transmetalation step.[7] It activates the boronic acid by forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield, with stronger bases often required for less reactive substrates.

-

Solvent: The solvent system must solubilize the reactants and facilitate heat transfer. A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is common, as water aids in dissolving the inorganic base and the formation of the active boronate species.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

(6-Methoxypyridin-3-yl)boronic acid (1.0 eq)

-

Methyl 3-bromobenzoate (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (6-methoxypyridin-3-yl)boronic acid, methyl 3-bromobenzoate, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). This is critical to prevent the oxidation of the Pd(0) catalyst.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Add toluene and water in a 4:1 ratio via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Part 2: The Core Role of Suzuki Coupling in Etoricoxib Synthesis

The principles demonstrated above are directly applicable to the industrial synthesis of Etoricoxib. While various synthetic routes exist, many converge on a key step involving a Suzuki-Miyaura coupling to construct the central 2,3'-bipyridine core.[8][9] This approach is favored for its high efficiency and functional group tolerance, avoiding the harsh conditions required by older coupling methods.[3][10][11]

A Documented Synthetic Pathway

A common strategy involves the coupling of a suitably substituted pyridine halide with a pyridylboronic acid. This method directly assembles the two key heterocyclic rings of the final molecule.

Caption: Key Suzuki-Miyaura coupling step in a representative Etoricoxib synthesis.

Comparative Data and Conditions

The conditions for the core Etoricoxib coupling are optimized for large-scale production, often employing more advanced catalytic systems than the model reaction to ensure high yield and purity.

| Parameter | Model Synthesis (Part 1) | Etoricoxib Core Synthesis | Rationale for Difference |

| Aryl Halide | Methyl 3-bromobenzoate | 2,5-dichloro-3-(4-methylsulfonylphenyl)pyridine | The Etoricoxib precursor is more complex and sterically hindered. |

| Boronic Acid | (6-Methoxypyridin-3-yl)boronic acid | (6-methylpyridin-3-yl)boronic acid | Specific building block required for the final drug structure. |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos (or similar) | Advanced ligands are needed for higher turnover and efficiency with challenging substrates. |

| Base | K₂CO₃ | K₃PO₄ | A stronger, non-nucleophilic base is often required to facilitate the coupling of electron-deficient pyridyl chlorides. |

| Solvent | Toluene / Water | 2-MeTHF or Dioxane | Solvents are chosen for optimal solubility, safety profile, and ease of removal on an industrial scale. |

Part 3: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimizing the synthesis. The process is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7]

The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (as a boronate complex) is transferred to the palladium center, displacing the halide. This is the step facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While this compound is not a direct precursor in the synthesis of Etoricoxib, its preparation serves as a powerful and relevant case study. The underlying synthetic strategy—the Suzuki-Miyaura cross-coupling—is a cornerstone of modern pharmaceutical chemistry and is central to the efficient and scalable manufacturing of Etoricoxib. This reaction provides a robust method for constructing the critical biaryl bond that defines the drug's structure. For drug development professionals, a deep understanding of this reaction's mechanism, the rationale behind reagent selection, and the practicalities of its execution is essential for the successful synthesis of complex molecular targets. The continued evolution of palladium catalysts and reaction conditions promises further improvements in the synthesis of Etoricoxib and other vital medicines.

References

- BenchChem.

- Quick Company.

- RSC Publishing. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.

- Benchchem.

- P

- Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库.

- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.

- Google Patents.

- EPO.

- Google Patents. US9024030B2 - Process for the synthesis of etoricoxib.

- Google Patents. WO2014114352A1 - Process for making etoricoxib.

- PubMed.

- The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.

- ResearchGate.

- Google Patents.

- Simson Pharma Limited. (6-Methoxypyridin-3-yl) boronic acid | CAS No- 163105-89-3.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Preparation of Methyl Benzo

- MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- PrepChem.com.

- Sigma-Aldrich. 6-Methoxy-3-pyridinylboronic acid.

- NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

- Google Patents.

- CymitQuimica. 3D-FM10042 - 6-methoxypyridin-3-ylboronic-acid | 163105-89-3.

- ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with....

- Organic Syntheses Procedure. 3-pyridylboronic acid.

-

BLDpharm. BD3675boronic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 10. "Process For The Preparation Of Etoricoxib" [quickcompany.in]

- 11. WO2014114352A1 - Process for making etoricoxib - Google Patents [patents.google.com]

physicochemical properties of Methyl 3-(6-methoxypyridin-3-yl)benzoate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Abstract

This compound is a bi-aryl compound featuring a methoxy-substituted pyridine ring linked to a methyl benzoate moiety. Such structures are of significant interest in medicinal chemistry and materials science due to their rigid, well-defined geometries and potential for diverse intermolecular interactions. This guide provides a comprehensive technical overview of its core physicochemical properties. As direct experimental data for this specific ester is not extensively documented in public literature, this document leverages data from its carboxylic acid precursor, established chemical principles, and validated analytical methodologies to present a predictive yet robust profile. We detail protocols for its synthesis, purification, and characterization, offering a self-validating framework for researchers and drug development professionals.

Chemical Identity and Molecular Structure

The foundational step in characterizing any molecule is to establish its precise chemical identity. This compound is structurally defined by a central carbon-carbon bond linking the 3-position of a benzoate group to the 3-position of a 6-methoxypyridine ring.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Calculated Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 863921-57-7 (Parent Acid) | [1] |

| Molecular Formula | C₁₄H₁₃NO₃ | - |

| Molecular Weight | 243.26 g/mol | Calculated |

| Exact Mass | 243.08954 Da | Calculated |

| Parent Acid | 3-(6-methoxypyridin-3-yl)benzoic acid |[2] |

Predicted Physicochemical Properties

The physicochemical properties of an ester are directly influenced by its parent carboxylic acid. The conversion of the carboxylic acid group (-COOH) to a methyl ester (-COOCH₃) fundamentally alters intermolecular forces. The elimination of the highly polar hydroxyl group removes the capacity for strong hydrogen bonding, which typically leads to a lower melting point and a change in solubility profile.

Table 2: Predicted Physicochemical Characteristics

| Property | Predicted Value | Rationale & Commentary |

|---|---|---|

| Physical State | White to off-white solid | Based on the bi-aryl structure and molecular weight. |

| Melting Point | < 150 °C (Estimated) | Esterification removes hydrogen bonding present in the parent acid, generally lowering the melting point. |

| Boiling Point | > 300 °C (Estimated) | The increase in molecular weight from the parent acid would suggest a higher boiling point. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (Methanol, Ethyl Acetate, Dichloromethane, Chloroform). | Esters are significantly less polar than their parent carboxylic acids, reducing aqueous solubility but increasing solubility in organic solvents.[3][4] |

| LogP (o/w) | ~2.5 - 3.5 (Estimated) | The addition of a methyl group increases lipophilicity compared to the parent acid. |

| Hydrogen Bond Acceptors | 4 (2x Oxygen, 1x Nitrogen) | Calculated from structure. |

| Hydrogen Bond Donors | 0 | The acidic proton of the carboxylic acid is replaced by a methyl group. |

| Rotatable Bonds | 3 | Calculated from structure. |

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor. This acid-catalyzed reaction with methanol is a robust and well-understood process.[5]

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Fischer-Speier Esterification

Expertise & Causality: This protocol uses a strong acid catalyst (H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. Using methanol as the solvent drives the equilibrium towards the product side, maximizing yield. The work-up is designed to remove the acid catalyst and unreacted starting material.

-

Reactant Setup:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(6-methoxypyridin-3-yl)benzoic acid (1.0 eq).

-

Add anhydrous methanol (approx. 10-20 mL per gram of acid) to serve as both reactant and solvent.

-

Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while stirring.

-

-

Reaction:

-

Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours.

-

Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The product spot should have a higher Rf value than the starting carboxylic acid.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of methanol used).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.

-

Analytical Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. NMR spectroscopy elucidates the chemical environment of protons and carbons, mass spectrometry confirms the molecular weight and elemental composition, and HPLC provides a quantitative measure of purity.

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic fields around atomic nuclei. For this compound, ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will identify all unique carbon atoms.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ ~8.0-8.5 ppm: Multiple signals (doublets, singlets) corresponding to the aromatic protons on the benzoate and pyridine rings. Protons adjacent to the ester and the pyridine nitrogen will be the most downfield.

-

δ ~7.2-7.8 ppm: Multiple signals (multiplets) for the remaining aromatic protons.

-

δ ~6.8 ppm: A doublet corresponding to the proton at the 5-position of the pyridine ring, ortho to the methoxy group.

-

δ ~4.0 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃) on the pyridine ring.

-

δ ~3.9 ppm (singlet, 3H): Protons of the methyl ester group (-COOCH₃).

Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Process the data, referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[6][7]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that will primarily generate the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Predicted Mass Spectrum (Positive ESI Mode):

-

Expected [M+H]⁺: m/z = 244.0968 (Calculated for C₁₄H₁₄NO₃⁺). High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm.

-

Key Fragments: Fragmentation analysis (MS/MS) may show characteristic losses, such as the loss of methanol (-32 Da) or the methoxycarbonyl group (-59 Da). The base peak for methyl benzoate itself is often m/z 105, corresponding to the benzoyl cation.[8][9]

Protocol for MS Analysis:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a mass spectrometer.

-

Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Confirm the presence of the [M+H]⁺ ion corresponding to the calculated exact mass.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[10]

Protocol for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid to ensure sharp peak shape). For example, a linear gradient from 20% to 95% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 1 mg/mL).

-

Analysis: Inject 5-10 µL of the sample solution. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

References

Click to expand

-

PubChem. 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for: An efficient and recyclable HBr/H2O2 catalytic system for the synthesis of industrially important esters from alcohols. [Link]

-

PubChem. 3-Fluoro-5-(6-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(6-Methoxypyridin-3-yl)-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl Benzoate. National Center for Biotechnology Information. [Link]

-

Chemsrc. Methyl benzoate. [Link]

-

MOLBASE. methyl 3-(6-Aminopyridin-3-yloxy)benzoate. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

Biogeosciences. Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. [Link]

-

Chemspace. 3-(6-methoxypyridin-3-yl)benzoic acid. [Link]

-

Wikipedia. Methyl benzoate. [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

PubChem. 2-(6-Methoxypyridin-3-yl)-6-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(6-methoxy-3-pyridinyl)Benzoic acid. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. methyl 3-methoxy-2-(4-methyl-2,5-dioxo-1-piperazinyl)benzoate. [Link]

-

PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

-

CAS Common Chemistry. Methyl 3-nitrobenzoate. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

ResearchGate. Spectroscopic Studies on the Supramolecular Interactions of Methyl Benzoate Derivatives with P-Sulfocalix[11]Arene Macrocycles. [Link]

-

PubMed. Quantitative Determination of Methyl and Propyl P-Hydroxybenzoates by High-Performance Liquid Chromatography. [Link]

-

NIST. Benzoic acid, methyl ester. [Link]

- Google Patents.

-

ResearchGate. Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. [Link]

-

MassBank. methyl benzoate. [Link]

-

Beilstein Journals. Supporting Information for: A flexible synthesis of 2,4-disubstituted pyridines. [Link]

Sources

- 1. 3-(6-methoxypyridin-3-yl)benzoic Acid - CAS:863921-57-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 3-(6-methoxypyridin-3-yl)benzoic acid - C13H11NO3 | CSSB00005568875 [chem-space.com]

- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Benzoic acid, methyl ester [webbook.nist.gov]

- 9. massbank.eu [massbank.eu]

- 10. Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methyl 3,4-dimethoxybenzoate(2150-38-1) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to Methyl 3-(6-methoxypyridin-3-yl)benzoate: A Core Scaffold for the Development of Novel COX-2 Inhibitors

Executive Summary: The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory and analgesic therapy. The therapeutic success of this class of drugs is largely built upon a common structural feature: the diarylheterocycle. This motif allows for specific interactions within the larger active site of the COX-2 isozyme, sparing the constitutively expressed COX-1 and thereby reducing gastrointestinal side effects. Methyl 3-(6-methoxypyridin-3-yl)benzoate represents a quintessential example of this critical biaryl scaffold. It serves not as a final drug, but as a highly versatile key intermediate, providing a robust platform for the synthesis of new chemical entities aimed at COX-2 inhibition. This guide details the scientific rationale for its use, provides a comprehensive, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and explores its strategic application in drug discovery programs.

Part 1: The Scientific Rationale - Why Diaryl Scaffolds are Selective for COX-2

The development of selective COX-2 inhibitors was a triumph of structure-based drug design. The key difference between the COX-1 and COX-2 enzymes lies in their active sites. COX-2 possesses a larger, more accommodating substrate-binding pocket due to the substitution of a bulky isoleucine residue (present in COX-1) with a smaller valine residue. This substitution creates a distinct, hydrophobic side pocket.

The genius of the diarylheterocycle design is its ability to exploit this structural variance. As illustrated below, one of the aryl rings of the inhibitor binds to the primary active site, mimicking the binding of the natural substrate, arachidonic acid. The second aryl ring is positioned to extend into and occupy the unique hydrophobic side pocket of COX-2. Because COX-1 lacks this side pocket, these inhibitors cannot bind as effectively, which is the basis for their selectivity.[1] The sulfonamide or methylsulfonyl groups often found on one of the aryl rings, as seen in celecoxib and etoricoxib, further anchor the molecule within this side pocket.[2]

Part 2: Synthesis of this compound

The creation of a carbon-carbon bond between two aromatic rings is a non-trivial synthetic challenge. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the gold standard for this transformation in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of the required reagents.[3][4]

Core Methodology: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved by coupling an aryl halide, Methyl 3-bromobenzoate , with an organoboron reagent, (6-methoxypyridin-3-yl)boronic acid .

Mechanistic Insight: A Self-Validating Catalytic System

Understanding the causality behind the choice of reagents is critical for robust protocol development. The reaction proceeds via a well-defined catalytic cycle, ensuring high efficiency and reproducibility.

-

Palladium(0) Catalyst: The heart of the reaction. It initiates the cycle by reacting with the aryl halide.

-

Ligand (e.g., Triphenylphosphine): Stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.

-

Base (e.g., Sodium Carbonate): This is not merely a pH adjustment. The base activates the boronic acid, forming a more nucleophilic boronate species that is essential for the transmetalation step.

Experimental Protocol

This protocol is a robust, field-proven method for the gram-scale synthesis of the title compound.

Materials:

-

Methyl 3-bromobenzoate (1.0 eq)

-

(6-methoxypyridin-3-yl)boronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen/argon inlet, add Methyl 3-bromobenzoate (1.0 eq) and (6-methoxypyridin-3-yl)boronic acid (1.1 eq).

-

Solvent Addition: Add toluene and a minimal amount of ethanol to create a homogenous solution (approx. 10:1 Toluene:Ethanol).

-

Base Addition: Add a 2M aqueous solution of Sodium Carbonate (2.0 eq).

-

Degassing: Purge the reaction mixture by bubbling argon or nitrogen through the suspension for 30 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst. The mixture will typically turn a deeper yellow or orange.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Data Presentation: Typical Reaction Parameters

The following table summarizes common conditions for Suzuki-Miyaura couplings in the synthesis of biaryl intermediates.

| Parameter | Typical Reagents/Conditions | Rationale/Causality |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Provides the active Pd(0) catalyst for the reaction cycle. |

| Ligand | PPh₃, XPhos, SPhos | Stabilizes the catalyst; ligand choice can significantly impact yield and substrate scope. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to the boronate for efficient transmetalation. |

| Solvent System | Toluene/Water, Dioxane/Water, DMF | Biphasic systems are common; solvent choice affects solubility and reaction temperature. |

| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially the reductive elimination step. |

| Typical Yield | 75 - 95% | The reaction is highly efficient when optimized. |

Part 3: Strategic Application in Drug Discovery

This compound is a valuable starting point for generating a library of diverse compounds for biological screening. Its structure contains multiple handles for chemical modification, allowing medicinal chemists to systematically probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Key Functionalization Points:

-

Ester Group: This is the most versatile handle. It can be:

-

Hydrolyzed to the corresponding carboxylic acid, which can introduce a key hydrogen bonding interaction.

-

Converted to Amides: Reaction with various amines introduces a vast array of R-groups to explore different regions of the enzyme active site.

-

Reduced to a benzyl alcohol, providing another point for derivatization.

-

-

Methoxy Group: Can be demethylated to a phenol. This hydroxyl group can then be used to form ethers or esters, altering the compound's polarity and binding interactions.

-

Pyridine Ring: The nitrogen atom enhances solubility and provides a potential site for hydrogen bonding. The ring itself can be further substituted if necessary.

Conclusion

This compound stands as a strategically vital intermediate in the quest for novel COX-2 inhibitors. Its structure embodies the diaryl motif crucial for achieving selectivity. The robust and scalable synthesis via the Suzuki-Miyaura cross-coupling reaction makes it an accessible and economically viable platform for research and development. By leveraging the multiple functionalization points on this core scaffold, drug discovery professionals can efficiently generate and optimize new generations of anti-inflammatory and analgesic agents with potentially improved efficacy and safety profiles.

References

-

A Convenient Synthesis of the Key Intermediate of Selective COX-2 Inhibitor Etoricoxib. (n.d.). RSC Publishing. Retrieved from [Link]

-

Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). PubMed Central. Retrieved from [Link]

-

Etoricoxib Intermediates. (n.d.). SSpharma India. Retrieved from [Link]

-

Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. (2016). PubMed Central. Retrieved from [Link]

-

Examples of COX-2 inhibitors of diaryl or aryl heteroaryl ethers and thioethers. (n.d.). ResearchGate. Retrieved from [Link]

- A process for the preparation of etoricoxib. (2012). Google Patents.

- Process for the synthesis of etoricoxib. (2015). Google Patents.

-

Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase-2 Inhibitor. (2019). PubMed Central. Retrieved from [Link]

-

Design and synthesis of 1,3-diarylurea derivatives as selective cyclooxygenase (COX-2) inhibitors. (2007). PubMed. Retrieved from [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). PubMed Central. Retrieved from [Link]

- Process for synthesizing COX-2 inhibitors. (2000). Google Patents.

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

- Process for the production of methyl benzoate. (1972). Google Patents.

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). RSC Publishing. Retrieved from [Link]

-

Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. (2005). ResearchGate. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. Retrieved from [Link]

- Preparation technology of methyl benzoate. (2011). Google Patents.

- Process for the production of methyl benzoate. (1972). Google Patents.

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021). Google Patents.

-

United States Patent. (2008). Googleapis.com. Retrieved from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Retrieved from [Link]

-

Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. (2017). ResearchGate. Retrieved from [Link]

Sources

exploring alternative precursors for Methyl 3-(6-methoxypyridin-3-yl)benzoate

An In-depth Technical Guide to Alternative Precursors for the Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a biaryl compound of interest as a versatile building block in medicinal chemistry and materials science. The efficiency, cost-effectiveness, and scalability of its synthesis are critically dependent on the choice of precursors and the synthetic strategy employed. This technical guide provides a comprehensive exploration of alternative precursors and methodologies for the synthesis of this target molecule. Moving beyond the conventional Suzuki-Miyaura coupling, we delve into alternative cross-coupling reactions such as Stille and Negishi couplings, as well as direct C-H activation strategies. We provide a detailed analysis of the synthesis of key intermediates, present step-by-step experimental protocols, and offer a comparative assessment of the various routes. This guide is intended to equip researchers and process chemists with the knowledge to select and optimize the most suitable synthetic pathway based on their specific objectives, available resources, and scalability requirements.

Foundational Strategy: A Retrosynthetic Overview

The core structure of this compound consists of a C(sp²)-C(sp²) bond linking a 6-methoxypyridine moiety and a methyl benzoate moiety. This bond is the primary target for retrosynthetic disconnection. The most common strategies involve palladium-catalyzed cross-coupling reactions, which dictate the nature of the required precursors. Each precursor pair represents a distinct synthetic route with unique advantages and challenges.

Caption: Retrosynthetic analysis of the target molecule.

The Suzuki-Miyaura Coupling: The Established Standard

The Suzuki-Miyaura reaction is arguably the most prevalent method for constructing biaryl linkages due to its high functional group tolerance, the operational simplicity, and the relatively low toxicity and stability of the requisite boronic acid or ester precursors.[1][2] Two primary precursor combinations exist for this approach.

Route A: Coupling of a pyridine boronic acid with a benzoate halide. Route B: Coupling of a benzoate boronic acid with a pyridine halide.

Route A is often preferred due to the commercial availability and straightforward synthesis of the key precursors.[3][4][5][6]

Synthesis of Key Precursors

Precursor 1: (6-Methoxypyridin-3-yl)boronic acid

This crucial precursor is readily available from multiple commercial suppliers.[3][4][5][6] For laboratory-scale synthesis, it is typically prepared from 5-bromo-2-methoxypyridine via a lithium-halogen exchange followed by quenching with a trialkyl borate.

Precursor 2: Methyl 3-bromobenzoate

This precursor is prepared by the esterification of 3-bromobenzoic acid.[7] The reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of Methyl 3-bromobenzoate [7]

-

Dissolve 3-bromobenzoic acid (5.47 mmol, 1.1 g) in methanol (20 ml) in a 50 ml round-bottom flask.

-

Add 2 drops of concentrated sulfuric acid.

-

Reflux the mixture under a nitrogen atmosphere for 10 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane (20 ml) and wash with a saturated sodium bicarbonate solution (10 ml).

-

Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography (hexane/ethyl acetate 3:1) to yield methyl 3-bromobenzoate. (Typical yield: ~85%).

Suzuki-Miyaura Cross-Coupling Protocol

Caption: Workflow for Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add (6-methoxypyridin-3-yl)boronic acid (1.2 mmol), methyl 3-bromobenzoate (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like sodium carbonate (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio, 10 mL).

-

Heat the reaction mixture to 90-100 °C and stir until TLC or GC-MS analysis indicates the consumption of the limiting reagent.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Alternative Precursors via Other Cross-Coupling Reactions

Exploring alternative coupling strategies introduces a new set of precursors, each with distinct reactivity profiles and handling requirements. These methods can be advantageous when dealing with sensitive functional groups or when aiming to avoid boron-based reagents.

Stille Coupling: Organostannane Precursors

The Stille reaction couples an organostannane with an organic halide.[8][9] Its primary advantage is the high tolerance for a wide variety of functional groups, as organotin reagents are generally stable to moisture and air.[9] The main drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts.[8][10]

-

Alternative Precursor Pair:

-

Pyridine Precursor: 2-Methoxy-5-(tributylstannyl)pyridine

-

Benzoate Precursor: Methyl 3-bromobenzoate

-

General Stille Coupling Protocol [8]

-

In a reaction flask, combine the organostannane (1.1 eq), the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and LiCl (3 eq) in an anhydrous solvent like THF or dioxane.

-

Purge the mixture with an inert gas.

-

Heat the reaction to reflux until completion.

-

Work-up typically involves quenching the reaction, extraction, and purification. A key step is removing tin byproducts, which can sometimes be achieved by washing with an aqueous KF solution or through careful chromatography.[8]

Negishi Coupling: Organozinc Precursors

The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for milder reaction conditions and faster reaction times compared to other methods.[11][12] The organozinc precursors are typically prepared in situ from the corresponding halide, making them sensitive to air and moisture.

-

Alternative Precursor Pair:

-

Pyridine Precursor: (6-Methoxypyridin-3-yl)zinc halide (prepared in situ from 5-bromo-2-methoxypyridine)

-

Benzoate Precursor: Methyl 3-bromobenzoate

-

General Negishi Coupling Protocol [13]

-

Preparation of the Organozinc Reagent: React 5-bromo-2-methoxypyridine with activated zinc (e.g., Rieke zinc) or undergo a lithium-halogen exchange followed by transmetalation with ZnCl₂ in an anhydrous solvent like THF.

-

Coupling Reaction: In a separate flask, add methyl 3-bromobenzoate and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) in THF.

-

Add the freshly prepared organozinc solution to the second flask at room temperature.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, and purify.

C-H Activation: A Step-Economical Approach

Direct C-H arylation is a modern strategy that aims to form the biaryl bond by activating a C-H bond on one of the aromatic rings, thereby eliminating the need for pre-functionalization (e.g., creating boronic acids or organozincs).[14] This approach is highly atom- and step-economical. However, achieving high regioselectivity can be a significant challenge.

-

Potential Precursor Pair:

-

Pyridine Precursor: 2-Methoxypyridine (utilizing its C-H bond at the 5-position)

-

Benzoate Precursor: Methyl 3-bromobenzoate

-

This strategy would rely on a catalytic system capable of selectively activating the C5-H bond of the 2-methoxypyridine ring over other C-H bonds. While powerful, developing a robust and selective C-H activation protocol for this specific substrate pair would likely require significant optimization.

Comparison of Synthetic Routes

| Method | Pyridine Precursor | Benzoate Precursor | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | (6-Methoxypyridin-3-yl)boronic acid | Methyl 3-bromobenzoate | Well-established, stable precursors, low toxicity, high functional group tolerance.[1] | Residual boron impurities can be a concern; requires pre-functionalization. |

| Stille | 2-Methoxy-5-(tributylstannyl)pyridine | Methyl 3-bromobenzoate | Excellent functional group tolerance; stable reagents.[9] | High toxicity of tin compounds; difficult purification.[8][10] |

| Negishi | (6-Methoxypyridin-3-yl)zinc halide | Methyl 3-bromobenzoate | High reactivity, mild conditions, often high yields.[11][13] | Air- and moisture-sensitive organozinc reagents; requires in situ preparation. |

| C-H Activation | 2-Methoxypyridine | Methyl 3-bromobenzoate | Atom and step economical; avoids pre-functionalization.[14] | Regioselectivity can be a major challenge; may require specialized catalysts and optimization. |

Conclusion

The synthesis of this compound can be approached through several effective strategies, each defined by its unique set of precursors. The Suzuki-Miyaura coupling remains the gold standard for many applications due to its reliability, operational simplicity, and the commercial availability of its key boronic acid precursor. For cases where boronic acids prove problematic or alternative reactivities are desired, the Negishi and Stille couplings offer powerful, albeit more demanding, alternatives with organozinc and organostannane precursors, respectively. The choice between them often balances the high reactivity and mild conditions of the Negishi reaction against the broader functional group tolerance of the Stille reaction, while carefully considering the toxicity of tin reagents. Finally, direct C-H activation represents the frontier of synthetic efficiency, offering a more sustainable and economical route by minimizing precursor manipulation, though it requires surmounting the significant hurdle of regioselectivity. The selection of the optimal synthetic path should be guided by a careful evaluation of factors including scale, cost, timeline, available equipment, and the specific purity requirements of the final compound.

References

-

Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? (2025). Wiley Online Library. [Link]

-

Chen, J., et al. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

-

Dai, X., et al. (2001). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (2018). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Liu, T., & Fraser, C. L. 5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure. [Link]

-

Outline the synthesis of m-bromobenzoic acid if benzene is used as a starting material. (n.d.). Toppr. [Link]

-

Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. (2023). National Institutes of Health. [Link]

-

Stille Coupling. NROChemistry. [Link]

-

Stille Coupling. OpenOChem Learn. [Link]

-

LibreTexts. Stille Coupling. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Bori, I. D., & Comins, D. L. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. [Link]

- Method for producing 3-bromomethylbenzoic acids. (2003).

-

aldlab-chemicals. (6-Methoxypyridin-3-yl)boronic acid. [Link]

-

Li, M. D., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

-

Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019). ACS Publications. [Link]

-

KnowBand. Synthesis Of Methyl 3 Nitrobenzoate. [Link]

-

Yu, X., et al. (2023). Synthesis of methyl benzoate with substituents a,b. ResearchGate. [Link]

-

Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. ACS Publications. [Link]

-

Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. (2018). National Institutes of Health. [Link]

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Royal Society of Chemistry. [Link]

-

Li, M. D., et al. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. (2022). White Rose Research Online. [Link]

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

- Methyl 3-(cyanomethyl)benzoate synthetic method. (2015).

-

Search Results. Beilstein Journal of Organic Chemistry. [Link]

-

Faialaga, N. H., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses. [Link]

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. CAS 163105-89-3 | (6-methoxypyridin-3-yl)boronic acid - Synblock [synblock.com]

- 4. aldlab-chemicals_(6-Methoxypyridin-3-yl)boronic acid [aldlab.com]

- 5. 2-メトキシ-5-ピリジンボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. No results for search term "3D-FM10042" | CymitQuimica [cymitquimica.com]

- 7. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

toxicology profile of Methyl 3-(6-methoxypyridin-3-yl)benzoate

An In-depth Technical Guide to the Toxicological Profile of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Abstract

This compound is a novel small molecule with potential applications in drug discovery and development. As with any new chemical entity (NCE), a thorough understanding of its toxicological profile is paramount before it can be considered for further development and potential clinical trials. This guide provides a comprehensive framework for the toxicological evaluation of this compound, designed for researchers, scientists, and drug development professionals. In the absence of existing public data on this specific molecule, this document outlines a systematic, multi-tiered approach, beginning with in silico and in vitro assessments and progressing to definitive in vivo studies. The methodologies described are grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring scientific integrity and a self-validating system of protocols.

Introduction: The Imperative for a Robust Toxicological Profile

The journey of a new chemical entity from the laboratory to the market is a long and complex one, with safety being a primary hurdle.[1] A significant percentage of drug candidates fail during preclinical and clinical development due to unforeseen toxicity.[2] Therefore, a meticulously planned and executed toxicological assessment is not just a regulatory requirement but a critical component of risk mitigation in drug development.

This compound, with its distinct chemical structure incorporating a methoxypyridine and a methyl benzoate moiety, presents a unique toxicological profile to be elucidated. The presence of the pyridine ring, a known structural alert in toxicology, necessitates a thorough investigation into its potential for genotoxicity and metabolism-mediated toxicity. The methyl benzoate component, while generally of lower toxicity, can contribute to metabolic pathways that need to be understood.[3][4][5]

This guide will provide a roadmap for the comprehensive toxicological evaluation of this molecule, emphasizing the rationale behind the selection of assays and the logical progression of studies.

A Phased Approach to Toxicological Assessment

A modern approach to toxicology emphasizes the "3Rs" - Replacement, Reduction, and Refinement of animal testing.[6] This principle is at the core of the proposed phased evaluation, which begins with non-animal methods to gather preliminary data and guide the design of subsequent, necessary in vivo studies.

Caption: A phased workflow for the toxicological assessment of a novel chemical entity.

Phase 1: In Silico and In Vitro Evaluation

The initial phase focuses on high-throughput, cost-effective methods to identify potential toxicological liabilities early in development.[7][8]

In Silico Toxicological Prediction

Computational toxicology models are valuable for predicting potential toxicities based on chemical structure.

-

Quantitative Structure-Activity Relationship (QSAR): Models will be used to predict potential for mutagenicity, carcinogenicity, and other toxic endpoints.

-

DEREK (Deductive Estimation of Risk from Existing Knowledge): This knowledge-based expert system will be used to identify structural alerts that are associated with toxicity.

In Vitro Genotoxicity

Genotoxicity assays are a critical component of the safety assessment, as DNA damage can lead to carcinogenesis and heritable genetic defects.

| Assay | Purpose | Methodology | Regulatory Guideline |

| Bacterial Reverse Mutation (Ames) Test | To detect point mutations (gene mutations). | Exposure of various strains of Salmonella typhimurium and Escherichia coli to the test compound, with and without metabolic activation. | ICH S2(R1) |

| Mouse Lymphoma Assay (MLA) | To detect gene mutations and clastogenicity in mammalian cells. | Treatment of L5278Y mouse lymphoma cells followed by assessment of mutations at the thymidine kinase (TK) locus. | ICH S2(R1) |

| In Vitro Micronucleus Test | To detect chromosomal damage in mammalian cells. | Treatment of human peripheral blood lymphocytes or a suitable cell line, followed by microscopic analysis for micronuclei formation. | ICH S2(R1) |

Experimental Protocol: Ames Test

-

Strains: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either TA471/TA97a or E. coli WP2 uvrA.

-

Metabolic Activation: Conduct the assay with and without a rat liver S9 fraction to assess for metabolites that may be genotoxic.

-

Dose Levels: Use a minimum of five different concentrations of this compound.

-

Procedure: Employ the plate incorporation or pre-incubation method.

-

Analysis: Count the number of revertant colonies and compare to the negative control. A dose-dependent increase of at least two-fold over the background is generally considered a positive result.

In Vitro Cytotoxicity

Cytotoxicity assays provide a measure of the general toxicity of a compound to cells.

| Assay | Cell Line | Endpoint |

| MTT/XTT Assay | HepG2 (human liver), HEK293 (human kidney) | Mitochondrial dehydrogenase activity (cell viability) |

| LDH Release Assay | Primary hepatocytes | Lactate dehydrogenase release (membrane integrity) |

In Vitro Safety Pharmacology

Early assessment of potential adverse effects on major physiological systems is crucial.

-

hERG Assay: To assess the potential for QT interval prolongation and cardiac arrhythmia, a common cause of drug withdrawal.[9] This is typically done using patch-clamp electrophysiology on cells expressing the hERG potassium channel.

Phase 2: In Vivo Acute and Dose-Range Finding Studies

Should the in vitro data support further development, the next phase involves animal studies to understand the compound's effects in a whole organism.[6][10] These studies are conducted in compliance with Good Laboratory Practice (GLP) standards.[11]

Acute Toxicity Studies

These studies aim to determine the toxicity of a single dose of the compound and to identify the maximum tolerated dose (MTD).[12]

-

Species: Typically conducted in two rodent species (e.g., rat and mouse).

-

Route of Administration: Should be the intended clinical route, if known. Otherwise, oral and intravenous routes are common.

-

Observations: Animals are observed for 14 days for clinical signs of toxicity, and a full necropsy is performed.

Dose-Range Finding (DRF) Studies

DRF studies are short-term, repeated-dose studies (7-14 days) designed to select appropriate dose levels for longer-term subchronic toxicity studies.[13]

Phase 3: Repeated-Dose and Mechanistic Studies

This phase involves more extensive in vivo studies to characterize the toxicological profile after repeated administration.

Caption: Workflow for a typical repeated-dose toxicity study.

Subchronic Toxicity Studies

These studies are typically 28 or 90 days in duration and are conducted in a rodent and a non-rodent species.[14] The goal is to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL).[15]

Experimental Protocol: 28-Day Oral Toxicity Study in Rats

-

Animals: Use young adult rats (e.g., Sprague-Dawley), with equal numbers of males and females per group.

-

Groups: Typically four groups: a control group and three dose groups (low, mid, high). A satellite group for toxicokinetic analysis is also included.

-

Dosing: Administer this compound daily by oral gavage.

-

Observations: Conduct daily clinical observations. Measure body weight and food consumption weekly.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry, and urine for urinalysis.

-

Pathology: Perform a full necropsy, weigh major organs, and preserve tissues for histopathological examination.

-

Toxicokinetics: Analyze blood samples from the satellite group to determine the systemic exposure to the compound.

Safety Pharmacology

These studies investigate the potential for adverse effects on vital functions.[16]

-

Cardiovascular System: Telemetered monitoring of blood pressure, heart rate, and ECG in a conscious, unrestrained non-rodent species.

-

Central Nervous System: A functional observational battery (e.g., Irwin test) in rodents.

-

Respiratory System: Plethysmography in rodents.

In Vivo Genotoxicity

If there were positive or equivocal findings in the in vitro genotoxicity assays, an in vivo follow-up is required.

-

In Vivo Micronucleus Test: To assess chromosomal damage in bone marrow cells of rodents.

Phase 4: Chronic and Specialized Toxicology

The need for these long-term and specialized studies depends on the findings from the earlier phases and the intended clinical use of the compound.[17]

-

Chronic Toxicity: Studies of 6 to 9 months duration may be required for drugs intended for long-term use.

-

Carcinogenicity: Two-year bioassays in rodents may be necessary if there are concerns about carcinogenic potential.

-

Reproductive and Developmental Toxicology: To assess effects on fertility and embryonic development.[15]

Metabolism and Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting the toxicology data. The benzoate moiety is likely to be metabolized by the gut microbiome and host enzymes.[18][19] The methoxypyridine group may undergo O-demethylation or ring oxidation.

Conclusion

The toxicological evaluation of this compound must be a thorough and systematic process. The phased approach outlined in this guide, which progresses from in silico and in vitro methods to comprehensive in vivo studies, provides a robust framework for assessing the safety of this novel compound. By adhering to international regulatory guidelines and employing a scientifically sound, data-driven approach, researchers can make informed decisions about the future development of this promising molecule.

References

- In vivo toxicology studies - Blog. (n.d.).

- The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).

- In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.).

- ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). (n.d.).

- Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. (2020, January 30).

- EMA publishes new guidelines for non-interventional studies - ERDERA. (n.d.).

- In Vivo Toxicity Study - Creative Bioarray. (n.d.).

- In Vivo Toxicology Study - ProBio CDMO. (n.d.).

- FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.).

- ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5 - European Medicines Agency (EMA). (n.d.).

- Non-clinical guidelines | European Medicines Agency (EMA). (n.d.).

- In vitro toxicology nonclinical studies - Labcorp. (n.d.).

- In Vitro Toxicology Testing - Charles River Laboratories. (n.d.).

- FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1).

- Non-clinical: pharmacology and safety pharmacology | European Medicines Agency (EMA). (n.d.).

- Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023, June 13).

- Drug discovery: In vitro toxicity testing by flow cytometry - Miltenyi Biotec. (n.d.).

- Material Safety Data Sheet. (2011, June 1).

- SAFETY DATA SHEET - TCI Chemicals. (2025, January 15).

- 7 - Safety data sheet. (2023, December 14).

- Methyl benzoate - Santa Cruz Biotechnology. (n.d.).

- Chauhan, N. S., et al. (2021). Mapping of the benzoate metabolism by human gut microbiome indicates food-derived metagenome evolution. Scientific Reports, 11(1), 5693.

- Chen, D. W., et al. (2014). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. Journal of Bacteriology, 196(15), 2748-2757.

Sources

- 1. hoeford.com [hoeford.com]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fr.cpachem.com [fr.cpachem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. blog.biobide.com [blog.biobide.com]

- 7. labcorp.com [labcorp.com]

- 8. criver.com [criver.com]

- 9. news-medical.net [news-medical.net]

- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 11. histologix.com [histologix.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. probiocdmo.com [probiocdmo.com]

- 14. rhizomeai.com [rhizomeai.com]

- 15. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 16. Non-clinical: pharmacology and safety pharmacology | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Mapping of the benzoate metabolism by human gut microbiome indicates food-derived metagenome evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]

CAS 893736-60-2 properties and structure

An In-Depth Technical Guide to Dabrafenib (GSK2118436): Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of BRAF (B-raf) kinase, a critical component of the MAPK/ERK signaling pathway.[1][2] This pathway plays a crucial role in regulating cell growth, and its aberrant activation, often due to mutations in the BRAF gene, is a key driver in several cancers.[2] Notably, the V600E mutation in the BRAF gene is found in over 60% of melanomas, rendering the kinase constitutively active and promoting tumor proliferation.[2] Dabrafenib has demonstrated significant clinical efficacy in patients with BRAF V600-mutated metastatic melanoma and is a cornerstone in the targeted therapy of this disease.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and relevant experimental insights for Dabrafenib.

Chemical Properties and Structure

Dabrafenib is commercially available as a mesylate salt, which enhances its physicochemical properties for clinical development.[1][2] The free base has the molecular formula C23H20F3N5O2S2 and a molar mass of 519.56 g/mol .[4]

Table 1: Physicochemical Properties of Dabrafenib

| Property | Value | Source |

| Molecular Formula | C23H20F3N5O2S2 | [4] |

| Molar Mass | 519.56 g/mol | [4] |

| Appearance | White to slightly colored solid | [3][4] |

| Melting Point | 214-216°C | [4] |

| Boiling Point | 653.7±65.0 °C (Predicted) | [4] |

| Solubility | Soluble in DMSO (up to 30 mg/ml with warming), Ethanol (up to 1 mg/ml with warming). Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. | [3][4][5] |

| pKa | 6.6, 2.2, -1.5 | [3] |

The chemical structure of Dabrafenib features a thiazole core, which was identified as a potent template for BRAFV600E inhibition during its discovery process.[2] Medicinal chemistry efforts focused on optimizing this template to improve pharmacokinetic properties while maintaining high potency and selectivity.[2]

IUPAC Name: N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide[1]

Mechanism of Action and Signaling Pathway

Dabrafenib selectively targets and inhibits the activity of the mutated BRAF kinase, particularly the V600E, V600K, V600R, and V600D variants.[1][5] By binding to the ATP-binding site of the constitutively active BRAF kinase, Dabrafenib blocks its downstream signaling through the MEK-ERK pathway. This inhibition leads to a decrease in the phosphorylation of ERK, a key downstream effector, ultimately resulting in the suppression of tumor cell proliferation and induction of apoptosis in BRAF-mutant cancer cells.[2][5]

The selectivity of Dabrafenib for mutant BRAF over wild-type BRAF and other kinases is a critical aspect of its therapeutic profile, minimizing off-target effects.[2][5]

Caption: Inhibition of the MAPK/ERK signaling pathway by Dabrafenib in BRAF V600E-mutant cells.

Experimental Protocols

In Vitro Kinase and Cell Proliferation Assays

The inhibitory activity of Dabrafenib can be assessed through in vitro kinase assays and cell proliferation assays using cancer cell lines harboring BRAF mutations.

1. BRAFV600E Kinase Inhibition Assay (Example Protocol):

-

Objective: To determine the IC50 value of Dabrafenib against the BRAFV600E enzyme.

-

Materials: Recombinant human BRAFV600E enzyme, MEK1 as a substrate, ATP, assay buffer, Dabrafenib stock solution, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of Dabrafenib in DMSO.

-

In a 96-well plate, add the BRAFV600E enzyme, MEK1 substrate, and the diluted Dabrafenib.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percentage of inhibition for each Dabrafenib concentration and determine the IC50 value using non-linear regression analysis.

-

2. Cell Proliferation Assay (Example Protocol):

-

Objective: To determine the IC50 value of Dabrafenib on the proliferation of BRAF-mutant cancer cells (e.g., A375 melanoma cells).

-

Materials: A375 cells, cell culture medium, Dabrafenib stock solution, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Seed A375 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of Dabrafenib.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

-

Caption: A generalized workflow for in vitro evaluation of Dabrafenib's inhibitory activity.

Conclusion

Dabrafenib is a highly effective and selective inhibitor of mutant BRAF kinases, representing a significant advancement in the treatment of BRAF-driven cancers. Its well-characterized chemical properties and mechanism of action provide a solid foundation for its clinical use and for further research into resistance mechanisms and combination therapies. The experimental protocols outlined in this guide serve as a starting point for researchers investigating the biological effects of Dabrafenib and similar targeted therapies.

References

-

Dabrafenib (GSK2118436) - ChemBK. (2024-04-10). Retrieved from [Link]

-

GSK2118436 Methane sulfonate salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Retrieved from [Link]

-

Angene | 893736-60-2 | MFCD06801890 | AG003XAZ - Angene. Retrieved from [Link]

-

Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase | New Drug Approvals. (2015-03-19). Retrieved from [Link]

-

King, A. J., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PLoS One, 8(7), e67583. Retrieved from [Link]

Sources

- 1. GSK2118436 Methane sulfonate salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. chembk.com [chembk.com]

- 5. Dabrafenib (GSK2118436) (#91942) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Introduction

Methyl 3-(6-methoxypyridin-3-yl)benzoate is a biaryl compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a methoxypyridine ring linked to a benzoate group, is a key pharmacophore in various biologically active molecules. This guide provides a comprehensive overview of the discovery and development of synthetic routes to this important molecule, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind different synthetic approaches, provide detailed experimental protocols, and explore the mechanistic underpinnings of the key chemical transformations.

Retrosynthetic Analysis and Strategic Planning

The core of this compound is the C-C bond connecting the pyridine and benzene rings. The most logical and widely applicable strategy for the formation of such biaryl linkages is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction offers high functional group tolerance, generally good yields, and utilizes readily available and relatively non-toxic organoboron reagents.[3]

Our retrosynthetic analysis identifies two primary disconnections for the target molecule, leading to two distinct and viable synthetic routes based on the Suzuki-Miyaura coupling:

Route A: Disconnection at the C-C bond suggests the coupling of a benzoate-derived aryl halide with a pyridine-derived boronic acid or ester.

Route B: An alternative disconnection involves the coupling of a pyridine-derived aryl halide with a benzoate-derived boronic acid or ester.

The choice between these routes in a practical setting often depends on the commercial availability, cost, and ease of synthesis of the respective starting materials. This guide will explore both pathways in detail.

Diagram of Synthetic Strategies

Caption: Retrosynthetic analysis of this compound via two Suzuki-Miyaura coupling routes.

Route A: Coupling of Methyl 3-bromobenzoate and (6-Methoxypyridin-3-yl)boronic acid

This route is often the preferred initial approach due to the commercial availability of both key starting materials.

Synthesis of Starting Materials

-

Methyl 3-bromobenzoate: This compound can be readily synthesized from 3-bromobenzoic acid via Fischer esterification. The reaction involves heating the carboxylic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.[4]

-

(6-Methoxypyridin-3-yl)boronic acid: This reagent is commercially available from various suppliers.[5][6]

Experimental Protocol for Route A

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 equiv.), (6-methoxypyridin-3-yl)boronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a suitable phosphine ligand like SPhos (0.04 equiv.).[7]

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).[4] Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes to establish an inert atmosphere.

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-